(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate
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Description
(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate is a useful research compound. Its molecular formula is C25H16N4O3S and its molecular weight is 452.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that compounds related to "(E)-4-(((4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenyl nicotinate" exhibit significant antibacterial and antifungal properties. For instance, derivatives of thieno[2,3-d]pyrimidin have been synthesized and tested for their efficacy against various Gram-positive and Gram-negative bacteria, showing promising antibacterial activity (Bheemanapalli et al., 2008; Behalo, 2008). Another study demonstrated the antimicrobial potential of pyrido[2,3-d]pyrimidine derivatives, offering a foundation for further exploration into their use as antimicrobial agents (Othman, 2013).
Anticancer Activities
The synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives have shown that these compounds possess potent antitumor activities, indicating their potential as therapeutic agents in cancer treatment. These studies have led to the identification of derivatives that exhibit significant growth inhibition in various human cancer cell lines, comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).
Corrosion Inhibition
Compounds based on nicotinamide derivatives, closely related to the chemical structure of interest, have been investigated for their corrosion inhibition effects on mild steel in acidic environments. These studies suggest that such compounds can significantly reduce corrosion, making them useful additives in industrial applications to prolong the life of metal structures (Chakravarthy et al., 2014).
Properties
IUPAC Name |
[4-[(E)-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)iminomethyl]phenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O3S/c30-24-22-21(18-5-2-1-3-6-18)15-33-23(22)27-16-29(24)28-13-17-8-10-20(11-9-17)32-25(31)19-7-4-12-26-14-19/h1-16H/b28-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXPADJVDHAPE-XODNFHPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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